2-(Benzylthio)ethanol
Overview
Description
2-(Benzylthio)ethanol is an organic compound with the chemical formula C9H12OS. It is a colorless to pale yellow liquid with a pungent odor similar to hydrogen sulfide. This compound is soluble in many organic solvents such as ethers, alcohols, and ketones . It is primarily used as an intermediate in organic synthesis and as a metal complexing reagent for catalytic reduction reactions .
Preparation Methods
2-(Benzylthio)ethanol can be synthesized through various methods. One common synthetic route involves the reaction of benzyl mercaptoacetate with sodium sulfide under alkaline conditions. This reaction is typically carried out in solvents like ethanol or dimethylformamide (DMF) . The industrial production methods are similar, focusing on optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(Benzylthio)ethanol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert this compound to its corresponding thiol. Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to various derivatives. Reagents such as alkyl halides and bases are commonly employed.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and thiols
Scientific Research Applications
2-(Benzylthio)ethanol has a wide range of applications in scientific research:
Biology: This compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting sulfur-related metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(Benzylthio)ethanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions and as a reducing agent in redox reactions. The compound’s sulfur atom plays a crucial role in its reactivity, enabling it to form complexes with metals and participate in catalytic processes .
Comparison with Similar Compounds
2-(Benzylthio)ethanol can be compared with other sulfur-containing ethanol derivatives, such as:
2-(Methylthio)ethanol: Similar in structure but with a methyl group instead of a benzyl group. It has different reactivity and applications.
2-(Phenylthio)ethanol: Contains a phenyl group, leading to variations in its chemical behavior and uses.
2-(Ethylthio)ethanol: Features an ethyl group, which affects its solubility and reactivity compared to this compound.
Each of these compounds has unique properties and applications, making this compound distinct in its versatility and utility in various fields.
Properties
IUPAC Name |
2-benzylsulfanylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMHSIXPUAKNLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50192045 | |
Record name | 2-(Benzylthio)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3878-41-9 | |
Record name | 2-[(Phenylmethyl)thio]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3878-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Benzylthio)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003878419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3878-41-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404004 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Benzylthio)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50192045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(benzylthio)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.278 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(BENZYLTHIO)ETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R92N7S722 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the introduction of 2-(benzylthio)ethanol impact the performance of the resulting xanthate surfactant in mineral flotation?
A1: The research paper highlights that incorporating this compound into the xanthate structure leads to enhanced hydrophobicity. This is attributed to the presence of both the benzyl group and the thioether linkage in this compound. The increased hydrophobicity allows for a greater adsorption of the synthesized sodium O-benzythioethyl xanthate (SBEX) onto the chalcopyrite surface. Consequently, SBEX exhibits superior collecting recovery for chalcopyrite compared to traditional xanthates like sodium isobutyl xanthate (SIBX) and sodium phenylethyl xanthate (SPEX) .
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.